molecular formula C10H9NO2S B1269172 3-(1,3-Benzothiazol-2-yl)propanoic acid CAS No. 29198-86-5

3-(1,3-Benzothiazol-2-yl)propanoic acid

Cat. No.: B1269172
CAS No.: 29198-86-5
M. Wt: 207.25 g/mol
InChI Key: WHNQTHDJEZTVHS-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)propanoic acid is an organic compound with the molecular formula C10H9NO2S. It consists of a benzothiazole ring attached to a propanoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

3-(1,3-Benzothiazol-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme histone deacetylase 6 (HDAC6), where this compound binds to the ubiquitin binding pocket of the HDAC6 zinc-finger domain . This interaction can modulate the activity of HDAC6, which is involved in the recruitment of protein aggregates for lysosomal degradation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with HDAC6 can alter the acetylation status of histones and other proteins, leading to changes in gene expression and cellular responses . Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the ubiquitin binding pocket of HDAC6, inhibiting its deacetylase activity . This inhibition can lead to increased acetylation of histones and other proteins, resulting in altered gene expression and cellular responses. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound may lead to degradation and changes in its effects on cellular function. In vitro and in vivo studies have observed that prolonged exposure to this compound can result in sustained changes in gene expression and cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and gene expression. At high doses, this compound can cause toxic or adverse effects. Studies have shown that high doses of the compound can lead to cellular toxicity, oxidative stress, and apoptosis . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with HDAC6 can affect the acetylation status of metabolic enzymes, altering their activity and function . Additionally, this compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Studies have shown that this compound can accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with histones and other nuclear proteins . This localization can influence gene expression and cellular responses. Additionally, the compound may be targeted to other organelles, such as the mitochondria or lysosomes, where it can modulate specific cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid typically involves the reaction of succinic anhydride with 2-aminobenzenethiol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring . The reaction conditions generally include:

    Temperature: Moderate heating (around 80-100°C)

    Solvent: Commonly used solvents include ethanol or acetic acid

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydrobenzothiazole derivatives

    Substitution: Halogenated benzothiazole derivatives

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites, inhibiting their activity. The benzothiazole ring is known to interact with various proteins and enzymes, affecting their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzothiazol-2-yl)propanoic acid
  • Methyl 3-(1,3-Benzothiazol-2-yl)propanoate
  • 3-Benzothiazol-2-yl-4-(2-Methoxy-phenyl)-but-3-enoic acid
  • Beta-(2-Benzothiazolyl)-L-alanine

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNQTHDJEZTVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354380
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29198-86-5
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(1,3-Benzothiazol-2-yl)propanoic acid interact with HDAC6 and what are the potential downstream effects?

A: The research paper ["Crystal structure of fragment this compound bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain"] [] investigates the binding of this compound to the zinc-finger domain of HDAC6. Specifically, the crystal structure reveals that the compound occupies the ubiquitin-binding pocket of this domain [].

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